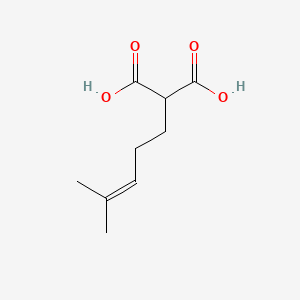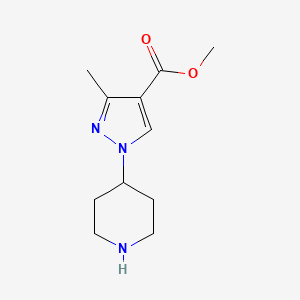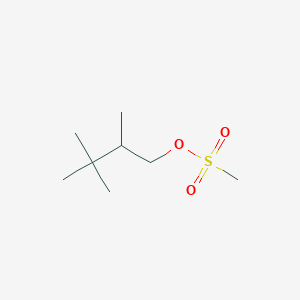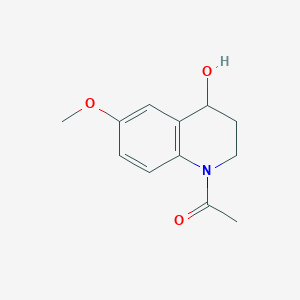![molecular formula C7H9F3N2O B13236282 [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13236282.png)
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the hydroxymethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of ethyl hydrazine with trifluoroacetylacetone under controlled conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to form the desired pyrazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanol
- [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol
- [1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]amine
Uniqueness
[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9F3N2O |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
[2-ethyl-4-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-6(4-13)5(3-11-12)7(8,9)10/h3,13H,2,4H2,1H3 |
Clé InChI |
JLWIZQBKSMTKSQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
![{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13236240.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
![2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine](/img/structure/B13236250.png)

![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![6-Hydroxy-2-[(1H-indol-5-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13236264.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)

